molecular formula C13H22N2 B14124036 N,N-dibutylpyridin-2-amine CAS No. 50616-08-5

N,N-dibutylpyridin-2-amine

Cat. No.: B14124036
CAS No.: 50616-08-5
M. Wt: 206.33 g/mol
InChI Key: UYXAKLRISOVNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibutylpyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two butyl groups attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutylpyridin-2-amine typically involves the alkylation of pyridin-2-amine with butyl halides. One common method is the reaction of pyridin-2-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or toluene under reflux conditions. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Dibutylamine derivatives.

    Substitution: Various substituted pyridin-2-amines depending on the substituent used.

Scientific Research Applications

Chemistry: N,N-dibutylpyridin-2-amine is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties in various organic transformations.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dibutylpyridin-2-amine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers through its nitrogen atom. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • N,N-dimethylpyridin-2-amine
  • N,N-diethylpyridin-2-amine
  • N,N-dipropylpyridin-2-amine

Comparison: N,N-dibutylpyridin-2-amine is unique due to the presence of longer butyl chains compared to its dimethyl, diethyl, and dipropyl counterparts. This structural difference can influence its physical properties, such as solubility and boiling point, as well as its reactivity and binding affinity in coordination complexes.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions and form complexes with transition metals, making it valuable in research and development across multiple fields.

Properties

CAS No.

50616-08-5

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N,N-dibutylpyridin-2-amine

InChI

InChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14-13/h7-10H,3-6,11-12H2,1-2H3

InChI Key

UYXAKLRISOVNIV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.